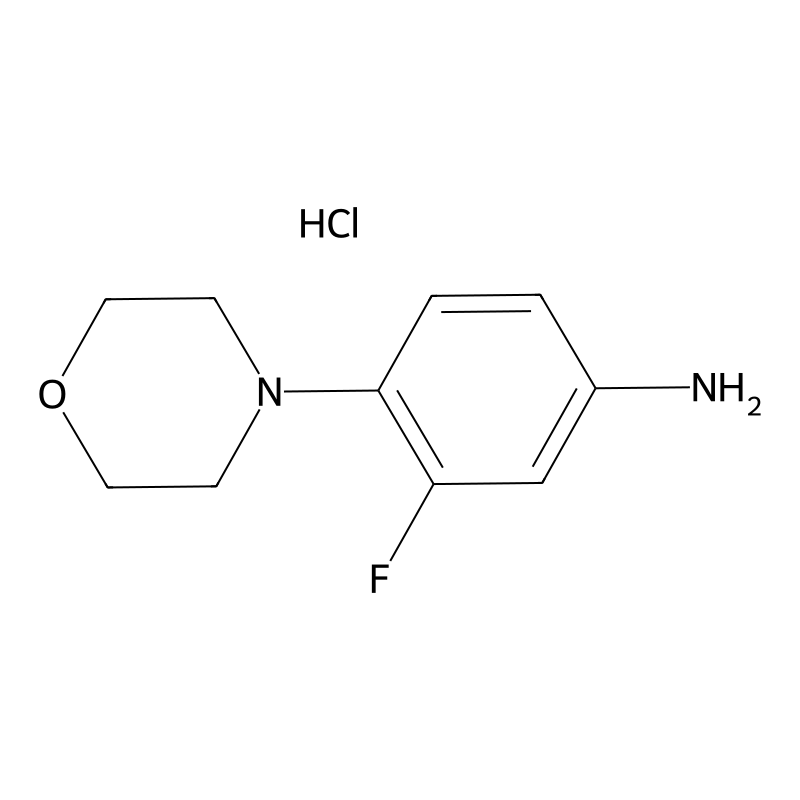

3-Fluoro-4-morpholinoaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Functional Molecules

-Fluoro-4-morpholinoaniline hydrochloride is a valuable building block for the synthesis of various functional molecules due to its unique structure. The molecule combines a fluorinated aniline group with a morpholine ring, containing both amine and ether functionalities. This combination offers several advantages for researchers:

- The presence of a primary amine group makes 3-Fluoro-4-morpholinoaniline hydrochloride a good reactant for the formation of Schiff bases []. Schiff bases are essential intermediates in the synthesis of numerous compounds with diverse applications, including pharmaceuticals and dyes.

Antimicrobial Properties

Studies have explored the potential of 3-Fluoro-4-morpholinoaniline hydrochloride and its derivatives for their antimicrobial activity. Here are some promising findings:

- The parent compound, 3-Fluoro-4-morpholinoaniline, can be used to create Schiff bases that exhibit better biofilm inhibition compared to standard antibiotics like linezolid []. Biofilm formation is a significant concern in chronic infections, and this research suggests potential for developing novel anti-biofilm agents.

- Modifications of 3-Fluoro-4-morpholinoaniline hydrochloride can lead to sulfonamide and carbamate derivatives with good minimum inhibitory concentration (MIC) values against various bacteria []. MIC is a measure of the lowest concentration of an agent that inhibits microbial growth. These findings highlight the potential for developing new classes of antibiotics based on this core structure.

Engineering Functional Nanomaterials

-Fluoro-4-morpholinoaniline hydrochloride has also been used in the development of functional nanomaterials:

- Researchers have successfully incorporated 4-morpholinoaniline (a close relative of 3-Fluoro-4-morpholinoaniline) into phenylenediamine carbon nanodots []. This process improves the photoluminescence quantum yield of the nanodots, making them more efficient light emitters.

- The presence of fluorine in 3-Fluoro-4-morpholinoaniline hydrochloride allows for fine-tuning of the emission wavelength of the carbon nanodots []. This tunability is crucial for designing nanomaterials with specific optical properties for various applications.

3-Fluoro-4-morpholinoaniline hydrochloride is a fluorinated aniline compound linked to a morpholine group. Its molecular formula is C10H13FN2O•HCl, with a molecular weight of 232.68 g/mol. The compound exists as an off-white to pale beige powder at room temperature . It has a melting point between 121-123°C and a boiling point of approximately 364.9°C at 760 mmHg .

The structure of 3-Fluoro-4-morpholinoaniline hydrochloride consists of a benzene ring with a fluorine atom at the 3-position and a morpholine group at the 4-position. The primary amine group is attached to the 1-position of the benzene ring. This unique arrangement of functional groups contributes to its chemical reactivity and biological properties.

Schiff Base Formation: The primary amine group readily reacts with aldehydes to form Schiff bases. These Schiff bases have shown improved biofilm inhibition compared to the parent compound.

Sulfonamide and Carbamate Synthesis: The compound can be modified to create sulfonamide and carbamate derivatives, which exhibit antimicrobial activity .

Carbon Nanodot Functionalization: When used to decorate phenylenediamine carbon nanodots, it can improve photoluminescence quantum yield and allow for tuning of emission wavelengths .

3-Fluoro-4-morpholinoaniline hydrochloride demonstrates significant biological activity, particularly in antimicrobial applications:

Antimicrobial Properties: Derivatives of this compound, especially sulfonamides and carbamates, exhibit potent antimicrobial activity against various bacterial strains and fungi.

Enzyme Inhibition: The compound interacts with enzymes such as topoisomerase II and proteins involved in cell signaling pathways, potentially inhibiting their activity.

Cancer Cell Effects: In cancer cells, particularly breast cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by disrupting cell signaling pathways and altering gene expression.

The synthesis of 3-Fluoro-4-morpholinoaniline hydrochloride typically involves a two-step process:

- Nucleophilic Aromatic Substitution: The precursor compound is synthesized by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine.

- Nitro Group Reduction: The nitro group is then reduced using iron and ammonium chloride (Fe/NH4Cl) to form the final product.

3-Fluoro-4-morpholinoaniline hydrochloride finds applications in various fields:

Pharmaceutical Industry: It serves as an important intermediate in the synthesis of the antibiotic drug linezolid.

Antimicrobial Research: The compound and its derivatives are used in the development of new antimicrobial agents .

Materials Science: It is employed in the synthesis of carbon nanodots with tunable emission properties for potential use in OLEDs and other optoelectronic devices .

Organic Synthesis: As a versatile building block, it is used in the creation of various heterocyclic compounds and other complex organic molecules .

Molecular docking studies have revealed potential binding affinities and orientations of 3-Fluoro-4-morpholinoaniline hydrochloride and its derivatives at the active sites of target enzymes. These interactions are crucial for understanding its mechanism of action in biological systems.

The compound affects the DNA replication pathway in bacteria by interacting with topoisomerase II gyrase A. In cancer cells, it interacts with proteins involved in cell signaling pathways, influencing cell proliferation and survival.

Similar Compounds

Several compounds share structural similarities with 3-Fluoro-4-morpholinoaniline hydrochloride:

- 4-Morpholinoaniline

- 3-Chloro-4-morpholinoaniline

- 2-Fluoro-4-morpholinoaniline

- 3-Fluoro-4-piperidinoaniline

- 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

The uniqueness of 3-Fluoro-4-morpholinoaniline hydrochloride lies in its specific combination of the fluorine atom and morpholine group, which contributes to its particular reactivity and biological properties. Compared to its non-fluorinated counterpart, it often exhibits enhanced lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and materials science .

The synthesis of 3-fluoro-4-morpholinoaniline hydrochloride relies fundamentally on nucleophilic aromatic substitution reactions to introduce the morpholine moiety onto the fluorinated aromatic ring [1] [2]. The most commonly employed approach involves treating substituted fluoronitrobenzenes with morpholine under controlled conditions to achieve selective substitution [3] [4].

The primary synthetic route utilizes 3,4-difluoronitrobenzene as the starting material, where morpholine acts as the nucleophile in a classical nucleophilic aromatic substitution mechanism [1] [5]. This reaction proceeds through the formation of a Meisenheimer intermediate, facilitated by the electron-withdrawing nitro group that activates the aromatic ring toward nucleophilic attack [2] [4]. The fluorine atom ortho to the nitro group serves as the leaving group due to its enhanced electrophilicity in this position [6] [4].

Alternative synthetic strategies employ 2-fluoro-4-nitroaniline as the starting material, where morpholine displacement occurs under solvent-free conditions at elevated temperatures ranging from 130-180°C [3]. This approach utilizes organic bases such as triethylamine, diisopropylamine, or diisopropylethylamine to facilitate the ring closure reaction [3]. The reaction proceeds through direct heating with 2-chloroethyl ether, employing 3-10 milliliters of the ether per gram of substituted aniline [3].

Recent advances in nucleophilic aromatic substitution have demonstrated the effectiveness of organic photoredox catalysis for activating unactivated fluoroarenes toward nucleophilic substitution [6] [4]. This cation radical-accelerated nucleophilic aromatic substitution approach enables the functionalization of electron-neutral and electron-rich fluorinated aromatics under mild conditions [6] [4]. The method employs acridinium salts as photocatalysts, rendering fluoride as an effective nucleofuge while accommodating various nucleophile classes including morpholine derivatives [4].

Reaction optimization studies have identified critical parameters that influence the efficiency of nucleophilic aromatic substitution reactions [1] [3]. Temperature control emerges as a crucial factor, with optimal reaction temperatures typically ranging from 100-150°C for solvent-mediated reactions [1]. The choice of solvent system significantly impacts reaction rates and selectivity, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing enhanced nucleophile solvation [1] .

The morpholine ring closure mechanism proceeds through a two-step process involving initial nucleophilic attack followed by intramolecular cyclization [3] [8]. The morpholine formation utilizes 2-chloroethyl ether as a key reagent, where the molar ratio of substituted aniline to alkali typically ranges from 1:2 to 1:5, with 1:2-3 being preferred for optimal yields [3]. The reaction temperature for this ring-closing step is maintained at 130-180°C, with 150-160°C identified as the optimal range [3].

Process optimization through Design of Experiments methodologies has enabled systematic improvement of nucleophilic aromatic substitution reactions [9]. Statistical modeling approaches allow for the identification of critical process variables and their interactions, leading to enhanced reaction yields and reduced impurity formation [9]. These optimization studies have demonstrated that precise temperature control, reagent stoichiometry, and reaction timing are essential for achieving reproducible high-yield syntheses [9].

Nitro Group Reduction Techniques (Catalytic vs. Chemical)

The reduction of the nitro group in 3-fluoro-4-morpholinonitrobenzene to the corresponding aniline represents a critical step in the synthetic sequence, with multiple methodologies available for this transformation [10] [11] [12]. The choice between catalytic and chemical reduction methods depends on factors including substrate compatibility, reaction scale, cost considerations, and environmental impact [12] [13].

Catalytic Reduction Methods

Catalytic hydrogenation using palladium on carbon emerges as the most widely employed method for nitro group reduction in morpholinoaniline synthesis [10] [14] [15]. This approach utilizes hydrogen gas in the presence of 10% palladium on carbon catalyst under mild conditions, typically at temperatures ranging from 20-80°C and pressures of 1-5 bar [10] [14]. The reaction proceeds through surface adsorption of both the nitro compound and hydrogen on the palladium surface, followed by stepwise reduction through nitroso and hydroxylamine intermediates to yield the final amine product [15].

Experimental procedures demonstrate high efficiency for palladium-catalyzed reductions, with typical reaction conditions involving 15 grams of 4-(2-fluoro-4-nitrophenyl)morpholine dissolved in 100 milliliters of tetrahydrofuran, treated with 3 grams of palladium on carbon under hydrogen atmosphere for 12 hours [14]. These conditions consistently achieve yields of 85-98% with excellent selectivity [14]. The reaction monitoring through nuclear magnetic resonance spectroscopy reveals the progression through N-phenylhydroxylamine intermediates before complete conversion to the aniline product [15].

Raney nickel catalysis provides an alternative heterogeneous approach that offers advantages in terms of cost and substrate compatibility [10] [11] [16]. This method typically employs 20 grams of Raney nickel per 100 grams of nitro compound in methanol solvent under hydrogen pressure of 5 kilograms per square centimeter [14]. The reaction proceeds at room temperature with reaction times of 3-5 hours, achieving yields of 80-90% [14]. Raney nickel demonstrates particular utility when dehalogenation of aromatic halides presents a concern with palladium catalysts [10] [16].

The mechanism of catalytic reduction involves initial adsorption of the nitro compound onto the metal surface, followed by sequential addition of hydrogen atoms [11] [15]. The reduction typically proceeds through the sequence: nitro → nitroso → hydroxylamine → amine, with each step involving two-electron reduction processes [11] [15]. The rate-determining step often involves the final reduction of the hydroxylamine intermediate to the amine product [15].

Chemical Reduction Methods

Iron-mediated reduction in acidic media represents the classical Béchamp method for nitro group reduction, offering significant cost advantages for large-scale applications [10] [11] [17]. This approach utilizes iron powder in the presence of hydrochloric acid or acetic acid, proceeding through electron transfer mechanisms [17] [18]. The reaction typically requires temperatures of 25-60°C with reaction times of 2-4 hours, achieving yields of 70-85% [17]. The mechanism involves dissolution of iron in acid to generate nascent hydrogen, which then reduces the nitro group through a series of electron transfer steps [17] [19].

Zinc-mediated reduction provides a milder alternative to iron reduction, particularly suitable for substrates containing acid-sensitive functional groups [10] [11] [17]. This method employs zinc metal in acetic acid or ammonium chloride solutions, proceeding at room temperature to moderate temperatures [17]. The reaction mechanism involves formation of zinc hydride species that donate electrons to the nitro group, resulting in stepwise reduction to the amine [17]. Typical yields range from 75-90% with good functional group tolerance [17].

Tin(II) chloride reduction offers excellent selectivity and mild reaction conditions for nitro group reduction [20] [21]. This method utilizes tin(II) chloride dihydrate in ethanol at 70°C, achieving quantitative yields within 30 minutes to 2 hours [20]. The mechanism involves electron transfer from tin(II) to the nitro group, with the tin serving as a Lewis acid to activate the substrate [20] [21]. This approach demonstrates particular utility for substrates containing other reducible functional groups that might interfere with catalytic hydrogenation [20].

Comparative Analysis of Reduction Methods

The selection between catalytic and chemical reduction methods requires consideration of multiple factors including reaction efficiency, cost, environmental impact, and scalability [12] [13]. Catalytic methods generally provide superior selectivity and cleaner reaction profiles, while chemical methods offer advantages in terms of equipment requirements and initial capital investment [12] [18].

| Reduction Method | Mechanism | Advantages | Disadvantages | Typical Yield (%) | Industrial Viability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation (Palladium on Carbon) | Surface adsorption, hydrogen activation | High selectivity, mild conditions | Expensive catalyst, hydrogen required | 85-98 | High |

| Catalytic Hydrogenation (Raney Nickel) | Surface adsorption, hydrogen activation | No dehalogenation, robust | Pyrophoric when dry | 80-90 | High |

| Iron/Acid Reduction | Electron transfer, acid-mediated | Inexpensive, scalable | Side reactions, waste generation | 70-85 | High |

| Zinc/Acid Reduction | Electron transfer, acid-mediated | Good selectivity, mild acid | Moderate yields, acid waste | 75-90 | Medium |

| Tin(II) Chloride Reduction | Electron transfer, Lewis acid | Selective, mild conditions | Tin waste, limited scope | 90-95 | Medium |

Environmental considerations increasingly favor catalytic methods due to reduced waste generation and the potential for catalyst recycling [22] [12]. However, the economic analysis must account for catalyst costs, hydrogen requirements, and specialized equipment needs [12]. Chemical reduction methods remain attractive for large-scale production due to lower capital requirements and established industrial infrastructure [12] [18].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from basic pharmaceutical intermediates like 3-fluoro-4-morpholinoaniline involves acid-base neutralization reactions that enhance solubility, stability, and bioavailability of the final product [23] [24] [25]. The salt formation process requires careful control of reaction parameters to achieve optimal crystalline form, purity, and yield [23] [24].

Mechanism of Salt Formation

The hydrochloride salt formation proceeds through protonation of the basic amine nitrogen in 3-fluoro-4-morpholinoaniline by hydrochloric acid [23] [24]. The morpholine nitrogen, being more basic than the aniline nitrogen due to the electron-donating ether oxygen, preferentially undergoes protonation [24]. This results in formation of a morpholinium chloride salt with enhanced water solubility compared to the free base [24].

The thermodynamic driving force for salt formation depends on the difference in proton affinity between the base and the conjugate acid of the salt-forming acid [24]. For 3-fluoro-4-morpholinoaniline hydrochloride, the morpholine nitrogen exhibits a higher basicity constant, making it the primary site of protonation [24]. The fluorine substituent on the aromatic ring reduces the basicity of the aniline nitrogen through its electron-withdrawing effect, further favoring morpholine protonation [26].

Optimized Salt Formation Procedures

Experimental procedures for hydrochloride salt formation typically involve dissolution of the free base in an appropriate organic solvent followed by controlled addition of hydrochloric acid [23] [27]. A representative procedure utilizes 0.5 grams of 3-fluoro-4-morpholinoaniline dissolved in 8 milliliters of anhydrous dichloromethane under argon atmosphere at 30-35°C [23]. The solution is cooled to room temperature before dropwise addition of 0.75 milliliters of 2 molar hydrochloric acid in diethyl ether over 10 minutes [23].

The salt precipitation occurs immediately upon acid addition, forming a light-yellow cloudy suspension [23] [27]. Stirring continues for 30 minutes to ensure complete conversion, monitored by thin-layer chromatography [23]. The precipitated salt is isolated by filtration and washed with anhydrous dichloromethane to remove unreacted starting material [23]. Vacuum drying at 30-35°C yields the hydrochloride salt as a light-yellow amorphous solid in 83% yield [23].

Alternative procedures employ different solvent systems and hydrochloric acid sources to optimize crystallization characteristics [27]. The use of isopropyl acetate as solvent with 4 molar hydrochloric acid in isopropyl acetate achieves pH adjustment below 2, ensuring complete salt formation [27]. Addition of acetonitrile as an anti-solvent promotes crystallization and improves particle size distribution [27]. Crystallization at 0-10°C for 24 hours, followed by filtration and washing, yields the purified salt in 60-70% overall yield with 98.33% purity [27].

Crystallization and Purification

The crystallization behavior of 3-fluoro-4-morpholinoaniline hydrochloride significantly influences the physical properties and stability of the final product [25]. Controlled crystallization conditions prevent the formation of oils or amorphous precipitates that exhibit poor handling characteristics [25] [27]. The choice of crystallization solvent affects both the polymorphic form and the crystal habit of the resulting salt [25].

Recrystallization from appropriate solvent systems further enhances purity and provides consistent crystal morphology [25]. The salt demonstrates stability against hydration when maintained under dry conditions, but shows sensitivity to moisture that can lead to disproportionation [28] [25]. Storage under inert atmosphere prevents oxidation and maintains chemical stability over extended periods [25].

| Parameter | Optimized Conditions | Critical Factors |

|---|---|---|

| Hydrochloric Acid Source | Hydrochloric acid gas or 4 molar hydrochloric acid in diethyl ether | Anhydrous conditions preferred |

| Solvent System | Dichloromethane, ethyl acetate, or isopropyl acetate | Aprotic solvents minimize hydrolysis |

| Temperature (°C) | 0-10°C for precipitation | Low temperature prevents decomposition |

| Precipitation Method | Slow addition, controlled pH | Prevents oil formation |

| Typical Yield (%) | 85-95 | Depends on purity of base |

| Purity (High Performance Liquid Chromatography %) | >98 | Recrystallization improves purity |

| Crystallization Time | 2-24 hours | Complete crystallization essential |

| Storage Stability | Stable under dry conditions | Moisture sensitive |

Analytical Characterization

Nuclear magnetic resonance spectroscopy provides definitive confirmation of successful salt formation through characteristic chemical shift changes upon protonation [23]. Proton nuclear magnetic resonance analysis reveals downfield shifts for protons adjacent to the protonated morpholine nitrogen, with the chemical shift at carbon-16 moving from 8.5 parts per million in the free base to 8.67 parts per million in the hydrochloride salt [23]. Additional perturbations occur throughout the molecular framework due to the electronic effects of protonation [23].

Carbon-13 nuclear magnetic resonance spectroscopy similarly demonstrates systematic chemical shift changes upon salt formation, providing complementary structural confirmation [23]. The spectroscopic data enables differentiation between various salt forms and confirmation of the protonation site [23]. These analytical methods prove essential for quality control and batch-to-batch consistency in manufacturing operations [23].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-fluoro-4-morpholinoaniline hydrochloride presents numerous technical, economic, and regulatory challenges that require systematic engineering solutions [29] [30]. These challenges encompass process optimization, equipment design, waste management, and quality assurance across multi-step synthetic sequences [29].

Mass Transfer and Mixing Considerations

Efficient mass transfer becomes critically important in industrial-scale synthesis, particularly for gas-liquid reactions such as catalytic hydrogenation [29] [30]. The design of agitation systems must ensure adequate contact between hydrogen gas and the liquid reaction mixture while maintaining appropriate catalyst suspension [29]. Scale-up correlations for mixing intensity often fail to predict industrial performance, necessitating pilot-scale studies to validate mixing requirements [29].

Continuous flow processing offers advantages for reactions requiring precise mass transfer control [30]. The implementation of microreactor technology enables enhanced heat and mass transfer rates while reducing inventory of hazardous materials [30]. However, the potential for fouling and blockage in small-diameter channels requires careful attention to solution preparation and filtration [30].

The morpholine substitution reaction benefits from optimized mixing to ensure uniform temperature distribution and prevent local hot spots that could lead to side product formation [3]. Industrial stirred tank reactors typically employ multiple impellers and baffles to achieve adequate mixing while minimizing energy consumption [29]. Computational fluid dynamics modeling helps optimize impeller design and placement for specific reaction requirements [29].

Catalyst Management and Recovery

The economics of industrial-scale synthesis depend heavily on efficient catalyst utilization and recovery systems [29] [18]. Palladium catalysts represent a significant cost component, necessitating development of robust recovery and regeneration procedures [18]. Continuous flow packed bed reactors enable extended catalyst lifetime while simplifying catalyst separation from product streams [30].

Catalyst deactivation mechanisms must be understood and mitigated to maintain consistent performance throughout extended production campaigns [18]. Common deactivation pathways include poisoning by sulfur compounds, fouling by organic deposits, and metal leaching [18]. Regular catalyst analysis and replacement schedules help maintain process reliability [18].

The development of more active and selective catalysts continues to receive significant research attention [12] [18]. Non-noble metal catalysts based on iron, cobalt, and nickel offer potential cost advantages while demonstrating comparable activity for nitro reduction reactions [12] [18]. However, these alternatives often require optimization of reaction conditions and may show different selectivity profiles compared to traditional palladium catalysts [12].

Solvent Recovery and Waste Management

Industrial synthesis requires efficient solvent recovery systems to minimize raw material costs and environmental impact [29] [30]. The nucleophilic aromatic substitution reactions typically employ high-boiling polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide that require energy-intensive distillation for recovery [30]. Advanced separation technologies including extractive distillation and membrane separation offer potential improvements in energy efficiency [30].

Chemical reduction methods generate significant quantities of metal salt waste that require appropriate treatment and disposal [17] [18]. Iron-mediated reductions produce iron chloride waste that can be processed for recovery of iron values or neutralized for safe disposal [17]. Zinc and tin-based reductions generate corresponding metal salt wastes that may require specialized treatment protocols [17] [18].

The implementation of green chemistry principles drives the development of more environmentally sustainable synthetic routes [22] [12]. This includes evaluation of alternative solvents, development of catalytic methods that minimize waste generation, and implementation of atom-economical synthetic strategies [22] [12].

Quality Control and Regulatory Compliance

Industrial production must meet stringent quality standards for pharmaceutical intermediates, requiring comprehensive analytical testing and documentation [29]. Good Manufacturing Practice compliance necessitates validated analytical methods, controlled raw material specifications, and detailed batch records [29]. The development of robust analytical methods for impurity detection and quantification represents a critical aspect of process development [29].

Process validation studies demonstrate that the manufacturing process consistently produces material meeting predetermined specifications [29]. These studies require extensive data collection across multiple batches and may identify previously unknown sources of variability [29]. Statistical process control methods help maintain ongoing process performance and identify trends that might indicate equipment degradation or raw material changes [29].

Regulatory submissions require comprehensive documentation of synthetic procedures, impurity profiles, and analytical methods [29]. The development of a control strategy that ensures consistent product quality throughout the commercial lifecycle represents a key regulatory requirement [29]. This includes specification of critical process parameters, in-process controls, and finished product testing requirements [29].

| Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Heat Management | Exothermic nucleophilic aromatic substitution and reduction reactions | Controlled addition, external cooling |

| Mass Transfer | Gas-liquid mixing in hydrogenation | Efficient agitation, optimized reactor design |

| Catalyst Handling | Catalyst recovery and regeneration | Continuous flow, packed bed reactors |

| Solvent Recovery | Dimethylformamide, dimethyl sulfoxide recovery from nucleophilic aromatic substitution | Distillation, extraction protocols |

| Waste Treatment | Metal salt waste from reductions | Metal recovery, neutralization |

| Quality Control | Impurity control and analysis | In-line monitoring, Process Analytical Technology implementation |

| Regulatory Compliance | Good Manufacturing Practice compliance, process validation | Design space definition, robust processes |

| Cost Optimization | Raw material costs, yield optimization | Process intensification, catalyst recycling |

The solubility characteristics of 3-Fluoro-4-morpholinoaniline hydrochloride are fundamentally governed by its ionic nature and the presence of multiple functional groups capable of intermolecular interactions. As a hydrochloride salt, this compound exhibits markedly different solubility patterns compared to its free base form, demonstrating enhanced dissolution in polar solvents through ionic dissociation mechanisms [1] [2].

In highly polar protic solvents, the compound displays excellent solubility characteristics. Methanol serves as the most favorable solvent, with the compound readily dissolving to form clear solutions [3] [4]. This high solubility stems from the formation of extensive hydrogen bonding networks between the protonated amine nitrogen, the chloride anion, and the hydroxyl groups of methanol molecules. The morpholine oxygen atom further contributes to solvation through additional hydrogen bonding interactions [4]. Similarly, ethanol exhibits moderate to high solubility for the compound, although somewhat reduced compared to methanol due to the increased hydrophobic character of the ethyl group [1].

Chloroform, despite being a moderately polar aprotic solvent, demonstrates significant solubility for 3-Fluoro-4-morpholinoaniline hydrochloride [4]. This behavior can be attributed to the compound's ability to engage in dipole-dipole interactions with the chlorinated solvent, while the relatively large organic cation can be stabilized through van der Waals forces with the chloroform molecules. The fluorine substituent on the aromatic ring may also contribute to favorable interactions with the electronegative chlorine atoms in chloroform.

| Solvent System | Polarity Classification | Solubility Level | Primary Interaction Mechanism | Reference |

|---|---|---|---|---|

| Water | Highly polar | High (salt form) | Ionic dissociation | [1] [2] |

| Methanol | Polar protic | High | Hydrogen bonding | [3] [4] |

| Ethanol | Polar protic | Moderate to high | Hydrogen bonding | [1] |

| Chloroform | Moderately polar | High | Dipole interactions | [4] |

| Acetonitrile | Polar aprotic | Moderate | Dipole-dipole | [5] |

| Nonpolar organic solvents | Nonpolar | Low to negligible | Incompatible polarity | [1] [2] |

The aqueous solubility of the hydrochloride salt is particularly noteworthy, as the ionic nature facilitates rapid dissolution through complete dissociation into the organic cation and chloride anion [1]. This property is significantly enhanced compared to the free base form, which would exhibit much lower water solubility due to the reduced polarity and inability to form ionic interactions with water molecules [2].

In contrast, nonpolar organic solvents such as hexane, toluene, or cyclohexane exhibit minimal to negligible solubility for the compound [1] [2]. The ionic character of the hydrochloride salt creates an incompatibility with the nonpolar environment, as the energy required to separate the ion pairs cannot be compensated by favorable interactions with the nonpolar solvent molecules. This selectivity in solvent compatibility is often exploited in purification procedures and crystallization processes.

The pH of aqueous solutions significantly influences the solubility behavior. In acidic aqueous solutions, the solubility is enhanced due to the protonation of the amine nitrogen, maintaining the compound in its more soluble ionic form [1]. Conversely, in basic aqueous solutions, deprotonation occurs, leading to the formation of the less soluble free base, which may precipitate from solution depending on concentration and pH conditions [1].

Thermal Stability and Decomposition Pathways

The thermal stability of 3-Fluoro-4-morpholinoaniline hydrochloride is a critical parameter that influences its handling, storage, and potential applications in synthetic processes. Comprehensive thermal analysis reveals that the compound exhibits moderate thermal stability under standard conditions, with distinct decomposition pathways that are influenced by both the morpholine and fluoroaniline structural components [6] [7].

Under ambient conditions and temperatures up to approximately 150°C, the compound demonstrates reasonable thermal stability [6]. This stability range is particularly relevant for standard synthetic transformations and purification procedures that may involve moderate heating. The morpholine ring component, which has been studied extensively in thermal degradation research, remains stable up to 150°C without significant decomposition [6].

However, as temperatures exceed 175°C, significant thermal degradation begins to occur [6]. The degradation process follows first-order kinetics, with rate constants that increase exponentially with temperature according to Arrhenius behavior [7]. At 175°C and higher temperatures, the morpholine ring system becomes susceptible to thermal cleavage, leading to ring-opening reactions and the formation of various degradation products [6].

| Temperature Range (°C) | Stability Assessment | Rate Constant (s⁻¹) | Degradation Characteristics | Reference |

|---|---|---|---|---|

| ≤ 150 | Stable | Negligible | No significant decomposition | [6] |

| 175 | Degradation onset | Moderate | Ring-opening initiation | [6] |

| 190 | Accelerated degradation | High | Multiple pathway activation | [6] |

| 260 | Rapid decomposition | 2.67 × 10⁻⁷ | First-order kinetics | [7] |

| 280 | Extensive degradation | 8.73 × 10⁻⁷ | Multiple product formation | [7] |

| 300 | Complete breakdown | 21.25 × 10⁻⁷ | Complex mixture formation | [7] |

The thermal decomposition follows multiple pathways, with the morpholine ring being particularly susceptible to cleavage at elevated temperatures [7]. The primary decomposition mechanism involves the breaking of carbon-nitrogen bonds within the morpholine ring, leading to the formation of ethanolamine derivatives, methylamine, ethylamine, and various oxygenated organic compounds [7]. Additionally, the thermal stress can cause dehydrochlorination reactions, resulting in the loss of hydrogen chloride and the formation of unsaturated organic compounds [7].

The activation energy for the thermal decomposition process has been determined to be approximately 131.9 kilojoules per mole, indicating a moderately high energy barrier for the initiation of degradation reactions [7]. This value suggests that while the compound is stable under normal handling conditions, it requires careful temperature control during synthetic procedures that involve elevated temperatures.

Specific decomposition products identified through analytical studies include ammonia, ethanolamine, 2-(2-aminoethoxy)ethanol, methylamine, ethylamine, ethylene glycol, acetic acid, and glycolic acid [7]. These products arise from the systematic fragmentation of the morpholine ring system and subsequent rearrangement reactions. The fluorine substituent on the aromatic ring appears to remain largely intact during the initial stages of thermal degradation, with defluorination occurring only at extremely high temperatures or under specific catalytic conditions.

The presence of the hydrochloride salt functionality influences the thermal behavior, as the ionic character can lead to early dehydrochlorination events that may catalyze further decomposition reactions [1]. This effect necessitates careful consideration of storage conditions and thermal exposure limits to maintain compound integrity.

Acid-Base Equilibria and pKa Determination

The acid-base properties of 3-Fluoro-4-morpholinoaniline hydrochloride are governed by the presence of multiple basic nitrogen centers with distinct electronic environments. The compound exists as a hydrochloride salt, indicating that protonation has occurred at one of the available basic sites, fundamentally altering its acid-base equilibrium behavior compared to the free base form [8] [4].

The primary basic site in the free base form is the aniline nitrogen atom, which exhibits a predicted pKa value of 6.53 ± 0.40 [8] [4]. This value reflects the electron-withdrawing effects of both the fluorine substituent and the morpholine group attached to the aromatic ring. The fluorine atom, positioned at the 3-position relative to the amine group, exerts a significant inductive effect that reduces the electron density on the aniline nitrogen, thereby decreasing its basicity compared to unsubstituted aniline [9] [10].

The morpholine nitrogen represents a secondary basic center within the molecule, with typical morpholine compounds exhibiting pKa values around 8.7 [11] [12]. However, in the context of 3-Fluoro-4-morpholinoaniline, this nitrogen is directly attached to an electron-deficient aromatic ring, which reduces its basicity through resonance delocalization of the nitrogen lone pair into the aromatic system [11].

| Functional Group | pKa Value | Base Strength Classification | Electronic Effects | Reference |

|---|---|---|---|---|

| Aniline nitrogen (free base) | 6.53 ± 0.40 (predicted) | Weak base | Fluorine induction + morpholine conjugation | [8] [4] |

| Morpholine nitrogen | 8.7 (typical morpholine) | Moderate base | Ring oxygen influence | [11] [12] |

| Hydrochloride salt (conjugate acid) | < 1 (strong acid) | Strong conjugate acid | Complete protonation | [1] |

| Related fluoroanilines | 4.65 (4-fluoroaniline) | Very weak base | Strong fluorine effect | [9] [10] |

| 4-Morpholinoaniline | 6.72 ± 0.40 (predicted) | Weak base | Morpholine conjugation only | [13] |

Comparative analysis with related compounds provides insight into the electronic effects governing the basicity. 4-Fluoroaniline, which lacks the morpholine substituent, exhibits a pKa of 4.65, indicating that the morpholine group in 3-Fluoro-4-morpholinoaniline partially counteracts the electron-withdrawing effect of the fluorine atom [9] [10]. Conversely, 4-morpholinoaniline without fluorine substitution shows a predicted pKa of 6.72 ± 0.40, suggesting that the fluorine atom in the 3-position provides additional electron withdrawal that slightly reduces the overall basicity [13].

The hydrochloride salt form exists as a strong conjugate acid with a pKa value well below 1 [1]. This indicates that under normal aqueous conditions, the compound remains predominantly in its protonated form. The dissociation equilibrium can be represented as:

$$ \text{C}{10}\text{H}{13}\text{FN}2\text{O} \cdot \text{HCl} + \text{H}2\text{O} \rightleftharpoons \text{C}{10}\text{H}{14}\text{FN}_2\text{O}^+ + \text{Cl}^- $$

The pH-dependent speciation of the compound in aqueous solution follows typical behavior for weak base hydrochloride salts. At low pH values (pH < 3), the compound exists almost exclusively in its protonated form, maintaining high water solubility [1]. As the pH approaches the pKa region (pH 6-7), significant deprotonation begins to occur, potentially leading to the precipitation of the less soluble free base form [1].

The presence of multiple ionizable sites creates the possibility for stepwise deprotonation under strongly basic conditions. However, the significant difference in pKa values between the aniline nitrogen (pKa ~ 6.5) and the morpholine nitrogen (pKa ~ 8.7) suggests that these deprotonation events are well-separated, allowing for potential selective manipulation of protonation states under carefully controlled pH conditions [11] [12].

Electrophilic Substitution Reactivity Patterns

The electrophilic aromatic substitution reactivity of 3-Fluoro-4-morpholinoaniline hydrochloride is determined by the complex interplay of electronic effects from the fluorine substituent, the morpholine group, and the protonated amine functionality. These substituents create a unique electronic environment that significantly influences both the rate and regioselectivity of electrophilic attack on the aromatic ring [14] [15].

The fluorine atom at the 3-position exerts dual electronic effects that influence reactivity patterns. As an electronegative substituent, fluorine withdraws electron density from the aromatic ring through inductive effects, which generally deactivates the ring toward electrophilic substitution [14] [15]. However, fluorine also possesses lone pairs of electrons that can participate in resonance donation to the ring, particularly influencing reactivity at the ortho and para positions relative to the fluorine substituent [14].

The morpholine group at the 4-position acts as a strong electron-donating substituent through resonance effects. The nitrogen lone pair can delocalize into the aromatic ring, significantly increasing electron density and activating the ring toward electrophilic attack [16] [15]. This electron donation is particularly pronounced at the ortho and para positions relative to the morpholine attachment point.

| Position Relative to Substituents | Relative Reactivity | Dominant Electronic Effect | Substitution Preference | Reference |

|---|---|---|---|---|

| Ortho to fluorine | Moderate | Inductive deactivation + resonance | Disfavored | [14] [15] |

| Meta to fluorine | Low | Inductive deactivation only | Least favored | [14] [15] |

| Para to fluorine | High | Resonance activation | Favored (fluorine directing) | [14] [15] |

| Ortho to morpholine | High | Resonance activation | Favored | [16] [15] |

| Meta to morpholine | Moderate | Weak activation | Moderate | [16] [15] |

| Para to morpholine | Very High | Strong resonance activation | Most favored | [16] [15] |

The regioselectivity of electrophilic substitution is primarily controlled by the morpholine group, which serves as the dominant directing influence due to its strong electron-donating character [16] [15]. The morpholine nitrogen can effectively donate electron density through resonance, creating high electron density at the ortho and para positions relative to its attachment point. This effect typically overrides the weaker directing influence of the fluorine substituent.

However, the presence of the fluorine atom introduces important secondary effects that modify the overall reactivity pattern. Fluorine's unique combination of inductive withdrawal and resonance donation creates positions of enhanced reactivity, particularly at the para position relative to fluorine [14]. This position benefits from resonance donation from fluorine while being sufficiently removed from its inductive effect.

The 2-position (ortho to both fluorine and morpholine) represents a position of moderate reactivity due to competing electronic effects. While the morpholine group provides activation through resonance donation, the proximity to fluorine introduces some deactivation through inductive effects [14] [16] [15]. The net result is moderate reactivity that may be synthetically useful under appropriate conditions.

The 5-position (meta to both substituents) exhibits the lowest reactivity among the available positions [14] [16] [15]. This position receives minimal activation from either substituent, as meta positions are not significantly influenced by resonance effects from either the morpholine or fluorine groups. The primary electronic influence at this position is the weak inductive withdrawal from fluorine, resulting in deactivation.

The 6-position (para to morpholine, meta to fluorine) represents the most activated position on the ring [16] [15]. This site benefits from strong resonance donation from the morpholine nitrogen while being positioned to receive minimal deactivation from the fluorine substituent. Electrophilic substitution at this position is typically favored both kinetically and thermodynamically.

The protonated amine group (in the hydrochloride salt form) introduces an additional electronic perturbation that generally reduces the overall reactivity of the aromatic ring through inductive electron withdrawal [1] [15]. This effect is transmitted through the ring system and provides a general deactivation that must be considered when predicting absolute reaction rates, although it does not significantly alter the relative reactivity patterns between different positions.